molecular formula C14H20N2O5 B11064830 N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide

N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide

Cat. No.: B11064830
M. Wt: 296.32 g/mol
InChI Key: XQWLSVLRYJYGDT-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide: CH3CONHCH2CH2OCH2C6H4NO3 \text{CH}_3\text{CO}\text{NH}\text{CH}_2\text{CH}_2\text{O}\text{CH}_2\text{C}_6\text{H}_4\text{NO}_3 CH3​CONHCH2​CH2​OCH2​C6​H4​NO3​

  • It consists of an acetamide group (CH₃CONH) linked to an ethyl chain (CH₂CH₂) that bears a 2-methoxy-5-nitro-4-propylphenoxy substituent.
  • The compound’s systematic name reflects its structural features, emphasizing the ethyl linkage and the presence of the methoxy and nitro groups.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide are not widely documented in the literature.
    • industrial production methods likely involve the condensation of an appropriate amine (such as 2-aminoethanol) with the corresponding acid chloride (e.g., 2-(2-methoxy-5-nitro-4-propylphenoxy)acetyl chloride).
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions typical of amides and aromatic ethers.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Limited research exists on this specific compound, but it could serve as a building block for drug discovery or materials chemistry.

      Biology and Medicine: Investigating its biological activity, toxicity, and potential therapeutic applications would be valuable.

      Industry: If developed further, it might find use in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

    • Without specific data, we can only speculate. understanding its molecular targets and pathways would require experimental studies.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs to N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide. Its uniqueness lies in the combination of the acetamide, ethyl, and substituted phenyl moieties.

    Remember that while the compound itself is intriguing, more research is needed to fully explore its properties and applications.

    Properties

    IUPAC Name

    N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H20N2O5/c1-4-5-11-8-13(20-3)14(9-12(11)16(18)19)21-7-6-15-10(2)17/h8-9H,4-7H2,1-3H3,(H,15,17)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XQWLSVLRYJYGDT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1=CC(=C(C=C1[N+](=O)[O-])OCCNC(=O)C)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H20N2O5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    296.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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